Nanomolar Antiviral Activity of 2-Bromo-3-Thienyl Acrylamide Derivative Against VZV Protease Compared to 5-Bromo and Other Analogs
A derivative of (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid, specifically the N-[(S)-1-(5-methyl-4-oxo-4H-thieno[2,3-d][1,3]oxazin-2-yl)-ethyl]-acrylamide conjugate, exhibited potent inhibition of Varicella Zoster Virus (VZV) protease with an IC50 of 51 nM [1]. This activity places it in the same nanomolar potency range as the 2,5-dimethyl-thiophene analog (IC50 = 7 nM) and the 5-bromo-thiophene analog (IC50 = 8 nM) within the same assay series, while being over 5-fold more potent than the 2-chloro-4-hydroxy-phenyl derivative (IC50 = 290 nM) [2].
| Evidence Dimension | VZV Protease Inhibition (IC50) |
|---|---|
| Target Compound Data | 51 nM (as acrylamide conjugate) |
| Comparator Or Baseline | 5-Bromo-thiophene analog: 8 nM; 2,5-Dimethyl-thiophene analog: 7 nM; 2-Chloro-4-hydroxy-phenyl analog: 290 nM |
| Quantified Difference | The 2-bromo-3-thienyl derivative is 5.7-fold more potent than the 2-chloro-4-hydroxy-phenyl analog (51 nM vs. 290 nM) and within 7-fold of the most potent analog in the series (51 nM vs. 7 nM). |
| Conditions | Quenched fluorescence assay using VZV protease; exact conditions from ChEMBL assay ID not fully specified but consistent across the series. |
Why This Matters
The specific 2-bromo substitution pattern on the thiophene ring contributes to nanomolar antiviral potency that is not uniformly observed across all substitution isomers, making this scaffold a valuable starting point for structure-activity relationship (SAR) studies targeting herpesvirus proteases.
- [1] BindingDB. (n.d.). BDBM50075155: (E)-3-(2-Bromo-thiophen-3-yl)-N-[(S)-1-(5-methyl-4-oxo-4H-thieno[2,3-d][1,3]oxazin-2-yl)-ethyl]-acrylamide. IC50 = 51 nM. View Source
- [2] BindingDB. (n.d.). VZV Protease Inhibition Data (Polymer ID 50002588). IC50 values for multiple ligands: 7 nM (BDBM50075146), 8 nM (BDBM50075158), 290 nM (BDBM50075146/others). View Source
